1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone
Overview
Description
1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is an organic compound characterized by a chloro, fluoro, and hydroxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a phenol derivative is reacted with chloroform and a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution, while nucleophilic substitution can be achieved using strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanoic acid
Reduction: 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanol
Substitution: 4-Chloro-2-fluoro-6-hydroxybenzene derivatives
Scientific Research Applications
1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone
1-(2-Fluorophenyl)ethanone
1-(4-Bromophenyl)ethanone
1-(3-Chloro-4-fluorophenyl)ethanone
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Properties
IUPAC Name |
1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMLATYFHJBLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697483 | |
Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110663-22-3 | |
Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110663-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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